N-(4-bromophenyl)-4-methyl-3-sulfamoylbenzamide
Description
N-(4-bromophenyl)-4-methyl-3-sulfamoylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group, a methyl group, and a sulfamoyl group attached to a benzamide core
Properties
IUPAC Name |
N-(4-bromophenyl)-4-methyl-3-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c1-9-2-3-10(8-13(9)21(16,19)20)14(18)17-12-6-4-11(15)5-7-12/h2-8H,1H3,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZANODJWQKRPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-methyl-3-sulfamoylbenzamide typically involves the condensation of 4-bromobenzoic acid with 4-methyl-3-sulfamoylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-methyl-3-sulfamoylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The sulfamoyl group can be oxidized to form sulfonic acids or reduced to form sulfinamides.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) are applied.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Hydrolysis: Formation of 4-bromobenzoic acid and 4-methyl-3-sulfamoylaniline.
Scientific Research Applications
N-(4-bromophenyl)-4-methyl-3-sulfamoylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in microbial and cancer cells.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe to study the interactions between proteins and small molecules, aiding in the understanding of biological processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-methyl-3-sulfamoylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the sulfamoyl group contributes to its inhibitory activity. The compound can interfere with the normal functioning of enzymes by binding to their active sites, leading to the disruption of essential biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-4-methylbenzamide: Lacks the sulfamoyl group, resulting in different chemical properties and biological activities.
N-(4-chlorophenyl)-4-methyl-3-sulfamoylbenzamide: Contains a chlorine atom instead of a bromine atom, leading to variations in reactivity and potency.
N-(4-bromophenyl)-4-methyl-3-sulfonylbenzamide: Contains a sulfonyl group instead of a sulfamoyl group, affecting its chemical stability and biological interactions.
Uniqueness
N-(4-bromophenyl)-4-methyl-3-sulfamoylbenzamide is unique due to the presence of both the bromophenyl and sulfamoyl groups, which confer specific chemical reactivity and biological activity. This combination allows for targeted interactions with molecular targets, making it a valuable compound in various research fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
